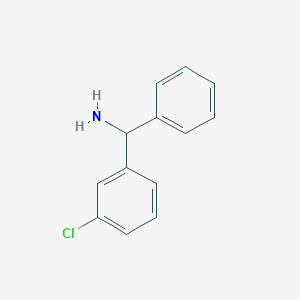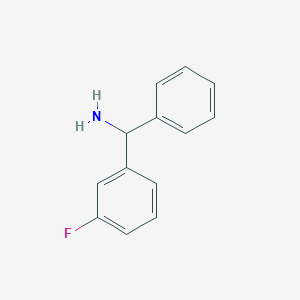
N-(Cinnamoyl)-4-methoxyaniline
Vue d'ensemble
Description
N-(Cinnamoyl)-4-methoxyaniline, also known as CMA, is an organic compound that has gained interest in the scientific community due to its potential applications in various fields. CMA is a derivative of aniline, which is a common precursor to many industrial chemicals. The compound has a molecular formula of C16H15NO2 and a molecular weight of 253.29 g/mol.
Applications De Recherche Scientifique
Environmental Applications
N-(Cinnamoyl)-4-methoxyaniline and its derivatives have been studied for environmental applications. Research has focused on the degradation of methoxyanilines like 2-Methoxyaniline and 4-Methoxyaniline using Fenton-like oxidation, indicating their potential in treating wastewater containing these toxic chemicals (Chaturvedi & Katoch, 2020).
Material Science
In material science, benzylideneaniline compounds, including N-(4-bromobenzylidene)-4-methoxyaniline, have been synthesized and characterized. These compounds show promise in various applications due to their properties, such as nonlinear optical characteristics and potential biological activities (Subashini et al., 2021).
Food and Beverage Analysis
The compound has relevance in food and beverage analysis. Studies have quantified N-phenylpropenoyl-L-amino acids in roasted coffee and cocoa powder, highlighting the significance of these compounds in flavor and antioxidant properties (Stark, Justus, & Hofmann, 2006).
Organic Chemistry
Organic synthesis utilizes N-(Cinnamoyl)-4-methoxyaniline derivatives. Research has described the intermolecular Michael addition of benzene to form related compounds, demonstrating its utility in creating complex organic molecules (Wang, Chen, Lee, & Tzeng, 1996).
Pharmacology
In pharmacology, Schiff bases derived from N-(Cinnamoyl)-4-methoxyaniline have been synthesized and evaluated for antibacterial activities. These compounds offer potential in developing new antimicrobial agents (Salehi et al., 2015).
Electrochemistry
Electrochemical studies on derivatives of N-(Cinnamoyl)-4-methoxyaniline have been conducted. Research has focused on the electrooxidation of o-methoxyaniline, contributing to the understanding of electropolymerization and its potential applications (Widera, Grochala, Jackowska, & Bukowska, 1997).
Propriétés
IUPAC Name |
(E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,17,18)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMJCDDYUBVWRB-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cinnamoyl)-4-methoxyaniline | |
CAS RN |
55044-94-5 | |
| Record name | p'-cinnamanisidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




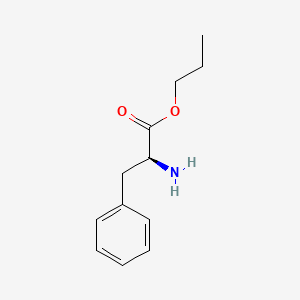
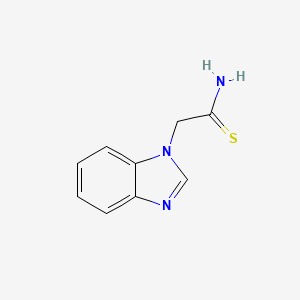
![9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B3271500.png)
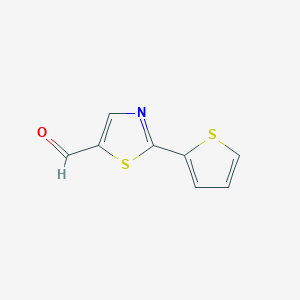
![2-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B3271512.png)

![(1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3271538.png)


![2-(o-Tolyl)benzo[b]thiophene](/img/structure/B3271556.png)
